An In-depth Technical Guide to the Structure Elucidation of 9,12-Epoxy-9,11-octadecadienoic Acid
An In-depth Technical Guide to the Structure Elucidation of 9,12-Epoxy-9,11-octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,12-Epoxy-9,11-octadecadienoic acid is a furanoid fatty acid (F-acid), a class of modified lipids characterized by a furan (B31954) ring within the acyl chain. These compounds are found in various biological systems, including plants, marine organisms, and mammals, and are gaining attention for their potential antioxidant and signaling properties. The precise elucidation of their structure is paramount for understanding their biological function and for the development of potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of 9,12-Epoxy-9,11-octadecadienoic acid, also known by its IUPAC name, 8-(5-hexylfuran-2-yl)octanoic acid[1].
Physicochemical Properties
A summary of the key physicochemical properties of 9,12-Epoxy-9,11-octadecadienoic acid is presented in Table 1. This data is essential for its handling, purification, and analysis.
Table 1: Physicochemical Properties of 9,12-Epoxy-9,11-octadecadienoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O₃ | [1] |
| Molecular Weight | 294.43 g/mol | [1] |
| CAS Number | 4179-44-6 | [1] |
| Appearance | Liquid | CD Biosynsis |
| Purity | >98% | CD Biosynsis |
| Storage Conditions | Freezer | CD Biosynsis |
Synthesis
9,12-Epoxy-9,11-octadecadienoic acid can be synthesized through the oxidation of conjugated linoleic acid (CLA). This process mimics the potential biosynthetic pathway in some biological systems.
Experimental Protocol: Synthesis via Oxidation of Conjugated Linoleic Acid
This protocol outlines a general method for the synthesis of 9,12-Epoxy-9,11-octadecadienoic acid from a mixture of conjugated linoleic acid isomers.
Materials:
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Conjugated Linoleic Acid (CLA)
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Methanol
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Water
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Diethyl ether
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Diazomethane (B1218177) (handle with extreme caution in a fume hood)
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297)
Procedure:
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Oxidation: Dissolve a known amount of conjugated linoleic acid in methanol. Add water to the solution and heat at a controlled temperature (e.g., 50°C) while continuously aerating the mixture. The progress of the reaction can be monitored by taking aliquots over time.
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Extraction: After the desired reaction time, cool the mixture and extract the products with diethyl ether.
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Methylation: Treat the extracted material with an ethereal solution of diazomethane to convert the carboxylic acids to their corresponding methyl esters. This step is crucial for subsequent chromatographic separation and analysis.
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Purification: Purify the resulting methyl esters using silica gel column chromatography. A gradient of hexane and ethyl acetate can be used to elute the different components, with the furanoid fatty acid methyl ester being one of the products.
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Characterization: Analyze the purified product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Structure Elucidation Methodologies
The definitive structure of 9,12-Epoxy-9,11-octadecadienoic acid is determined through a combination of spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For analytical purposes, the carboxylic acid is typically converted to its methyl ester to improve volatility and solubility.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of fatty acid methyl esters. The retention time in the gas chromatogram provides information on the polarity and volatility of the compound, while the mass spectrum reveals its molecular weight and fragmentation pattern, which is indicative of its structure.
1. Derivatization to Fatty Acid Methyl Ester (FAME):
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Dissolve the fatty acid sample in a solution of 2% sulfuric acid in methanol.
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Heat the mixture at 50°C for 2 hours.
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After cooling, add water and extract the FAME with hexane.
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Wash the hexane layer with a saturated sodium bicarbonate solution and then with water.
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Dry the hexane layer over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen.
2. GC-MS Instrumentation and Conditions:
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Gas Chromatograph: Agilent GC system or equivalent.
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Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar capillary column like those used for trans fatty acid analysis (e.g., CP-Sil 88™ or BPX-70™).
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Oven Temperature Program:
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Initial temperature: 60°C, hold for 2 minutes.
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Ramp 1: Increase to 180°C at 10°C/minute.
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Ramp 2: Increase to 240°C at 5°C/minute, hold for 10 minutes.
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Injector Temperature: 250°C.
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Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
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Mass Spectrometer: Agilent MS detector or equivalent.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 50-550.
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MSD Transfer Line Temperature: 280°C.
Table 2: Predicted Key Mass Spectral Fragments for Methyl 9,12-Epoxy-9,11-octadecadienoate
| m/z | Predicted Fragment | Interpretation |
| 308 | [M]⁺ | Molecular ion of the methyl ester. |
| 293 | [M - CH₃]⁺ | Loss of a methyl group. |
| 277 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester. |
| 193 | Cleavage at the furan ring | Characteristic fragment from the cleavage of the bond between the furan ring and the octanoic acid chain. |
| 123 | Cleavage at the furan ring | Characteristic fragment from the cleavage of the bond between the furan ring and the hexyl chain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the unambiguous assignment of the structure, including the position of the substituents on the furan ring.
1. Sample Preparation:
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Dissolve approximately 10-20 mg of the purified methyl ester in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
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Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.
2. NMR Instrumentation and Parameters:
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Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
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¹H NMR:
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Pulse Program: zg30
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Number of Scans: 16
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Spectral Width: 12 ppm
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Relaxation Delay: 1.0 s
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¹³C NMR:
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Pulse Program: zgpg30
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Number of Scans: 1024
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Spectral Width: 220 ppm
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Relaxation Delay: 2.0 s
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Table 3: Predicted ¹H NMR Chemical Shifts for Methyl 9,12-Epoxy-9,11-octadecadienoate
| Assignment | Predicted δ (ppm) | Multiplicity |
| Furan-H (C10, C11) | 5.8 - 6.0 | m |
| -OCH₃ | 3.67 | s |
| α-CH₂ to C=O | 2.30 | t |
| α-CH₂ to furan | 2.5 - 2.6 | m |
| β-CH₂ to C=O | 1.63 | m |
| -(CH₂)n- | 1.2 - 1.4 | m |
| Terminal -CH₃ | 0.89 | t |
Table 4: Predicted ¹³C NMR Chemical Shifts for Methyl 9,12-Epoxy-9,11-octadecadienoate
| Assignment | Predicted δ (ppm) |
| C=O | 174.3 |
| Furan C-O (C9, C12) | 150 - 155 |
| Furan C-H (C10, C11) | 105 - 110 |
| -OCH₃ | 51.4 |
| α-CH₂ to C=O | 34.1 |
| α-CH₂ to furan | 28 - 30 |
| -(CH₂)n- | 22 - 32 |
| Terminal -CH₃ | 14.1 |
Visualizations
Experimental Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the synthesis and structural elucidation of 9,12-Epoxy-9,11-octadecadienoic acid.
Logical Relationship in Spectroscopic Analysis
The following diagram outlines the logical relationship between the different spectroscopic techniques and the information they provide for the final structure confirmation.
